1,3-Benzenediol, 4,4'-sulfinylbis[2-methyl-
Description
Properties
CAS No. |
28341-67-5 |
|---|---|
Molecular Formula |
C14H14O5S |
Molecular Weight |
294.32 g/mol |
IUPAC Name |
4-(2,4-dihydroxy-3-methylphenyl)sulfinyl-2-methylbenzene-1,3-diol |
InChI |
InChI=1S/C14H14O5S/c1-7-9(15)3-5-11(13(7)17)20(19)12-6-4-10(16)8(2)14(12)18/h3-6,15-18H,1-2H3 |
InChI Key |
LRCGUJDNHJWEOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1O)S(=O)C2=C(C(=C(C=C2)O)C)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 4,4’-sulfinylbis[2-methyl- typically involves the reaction of 2-methylresorcinol with sulfur-containing reagents. One common method is the oxidation of 2-methylresorcinol in the presence of sulfur dioxide or sulfur trioxide, followed by the coupling of the resulting sulfinyl intermediate with another molecule of 2-methylresorcinol .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation and coupling reactions using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenediol, 4,4’-sulfinylbis[2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted aromatic compounds .
Scientific Research Applications
1,3-Benzenediol, 4,4’-sulfinylbis[2-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,3-Benzenediol, 4,4’-sulfinylbis[2-methyl- involves its interaction with specific molecular targets and pathways. The sulfinyl group can undergo redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4,4′-Sulfinylbis(2-methyl-1,3-benzenediol) .
- Molecular Formula : C₁₄H₁₄O₅S.
- Molecular Weight : 294.321 g/mol .
- CAS Registry Number : 28341-67-5 .
- Structural Features : Comprises two 2-methyl-1,3-benzenediol moieties linked via a sulfinyl (-SO-) group. The methyl substituents at the 2-position and hydroxyl groups at the 1,3-positions confer unique steric and electronic properties .
Synthesis: Synthesized via palladium-catalyzed cross-coupling reactions using iodinated precursors (e.g., 4-iodoresorcinol derivatives) and purified via flash column chromatography .
Comparison with Structural Analogs
Sulfinyl/Sulfonyl-Linked Benzenediol Derivatives
Key Observations :
- Steric Effects: Methyl groups in the target compound reduce conformational flexibility compared to non-methylated analogs like 4,4'-dihydroxydiphenyl sulfoxide .
- Electronic Effects : Sulfinyl (-SO-) groups are less electron-withdrawing than sulfonyl (-SO₂-) groups, influencing reactivity in cross-coupling reactions .
Ethylene/Diyl-Linked Benzenediol Derivatives
Key Observations :
- Bioactivity : Ethylene-linked derivatives (e.g., compound from Morus nigra) exhibit neuroprotective effects, suggesting that linker flexibility and hydroxyl group positioning are critical for biological activity .
- Lipophilicity : Chlorinated derivatives show higher logP values, enhancing membrane permeability compared to sulfinyl-linked analogs .
Azo and Metal-Complexed Derivatives
Key Observations :
- Coordination Chemistry : Azo-linked derivatives form stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺), whereas sulfinyl-linked compounds are less studied in this context .
- Bioactivity: Simple benzenediols (e.g., resorcinol) exhibit antimycobacterial activity, but the target compound’s methyl and sulfinyl groups may alter its efficacy .
Physicochemical Properties
| Property | Target Compound | 4,4′-Sulfonylbis(bromobenzene) | 4,4'-Dihydroxydiphenyl Sulfoxide |
|---|---|---|---|
| Molecular Weight (g/mol) | 294.32 | 436.07 | 234.27 |
| logP | ~2.8 (estimated) | ~3.5 | ~1.9 |
| Solubility | Low in water | Insoluble in water | Moderate in polar solvents |
Biological Activity
Antioxidant Properties
Research indicates that compounds similar to 1,3-benzenediol, 4,4'-sulfinylbis[2-methyl-] exhibit antioxidant activity . These compounds can scavenge free radicals, which play a significant role in oxidative stress and various diseases. The antioxidant mechanisms may involve the donation of hydrogen atoms or electrons to neutralize free radicals, thereby preventing cellular damage.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may also exhibit anti-inflammatory effects . Inflammation is a critical factor in many chronic diseases, including cancer and cardiovascular disorders. The potential anti-inflammatory activity could be attributed to the modulation of pro-inflammatory cytokines and pathways involved in inflammation.
Antimicrobial Activity
The antimicrobial potential of related compounds has been documented, indicating that 1,3-benzenediol derivatives might possess similar properties. These activities are essential for developing new antimicrobial agents against resistant strains of bacteria and fungi.
Comparative Analysis with Similar Compounds
To better understand the positioning of 1,3-benzenediol, 4,4'-sulfinylbis[2-methyl-], a comparative analysis with structurally similar compounds is beneficial:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1,3-Benzenediol (Resorcinol) | Contains two hydroxyl groups | Known for its use in dyes and adhesives |
| Bisphenol A | Two phenolic groups linked by carbon | Widely studied for endocrine disruption |
| 2-Methylresorcinol | Methyl group substitution on resorcinol | Exhibits antimicrobial properties |
| Phenylsulfonylmethane | Sulfonyl group attached to methane | Used in pharmaceuticals |
This table highlights the unique positioning of 1,3-benzenediol, 4,4'-sulfinylbis[2-methyl-] within its class due to its specific sulfinyl linkage and potential applications that differ from those of other phenolic compounds.
Cytotoxicity Assays
In vitro studies evaluating the cytotoxicity of related compounds have shown promising results. For instance:
- A study assessed the cytotoxicity of extracts containing similar benzenediols on various cancer cell lines (MCF-7, HeLa). The results indicated significant reductions in cell viability with IC50 values ranging between 1.2 and 12.8 µg/ml .
- Techniques such as MTT assays were employed to determine cell viability post-treatment with these extracts. The findings support the potential anticancer effects of benzenediol derivatives through apoptosis induction and inhibition of angiogenesis .
Safety Assessments
Safety assessments have indicated that while certain derivatives may cause irritation or sensitization at high concentrations (e.g., severe eye irritation noted in studies), they also show non-genotoxic properties based on Ames tests conducted on related compounds . This supports their potential use in therapeutic applications while emphasizing the need for careful dosage considerations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
